Mepiprazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

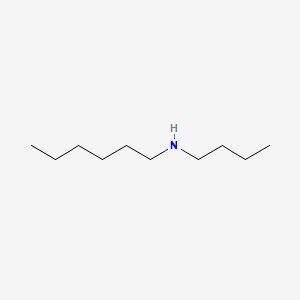

Mepiprazole is a member of piperazines.

Mepiprazole is a minor tranquilizer with a phenylpiperazine structure. It is a pyrazolyl-alkyl-piperazine derivative. Mepiprazole mediates a weak inhibitory action on the uptake of 5-HT on hypothalamic neurons. Mepiprazole is marketed in Spain for the treatment of anxiety neuroses. It acts as a 5-HT2A and α1-adrenergic receptor antagonist, and has also been shown to inhibit the reuptake and induce the release of serotonin, dopamine, and norepinephrine to varying extents. Clinical studies of mepiprazole including patients with irritable bowel syndrome (IBS) were conducted and the results showed some beneficial effects of mepiprazole in relieving IBS symptoms in certain patients. Like other phenylpiperazine drugs, mepiprazole produces the active metabolite m-chlorophenylpiperazine(mCPP).

Aplicaciones Científicas De Investigación

Influence on Monoamine Metabolism

Mepiprazole, a psychotropic pyrazole derivative, has been studied for its biochemical influence on monoamine turnover and neuronal reuptake. It decreases norepinephrine receptor activity while enhancing serotonin and dopamine activities in the rat central nervous system. This property suggests its potential value in treating certain types of depression and alleviating side effects of L-dopa in parkinsonism treatment (Seyfried, Nowak, & Wolf, 1976).

Treatment of Irritable Bowel Syndrome

A double-blind cross-over trial demonstrated the effectiveness of mepiprazole as a tranquilizer in treating irritable bowel syndrome. Patients showed significant improvement when the drug was administered for at least three weeks (Dotevall & Groll, 1974).

Effects on Uptake and Retention of Monoamines

Research comparing mepiprazole with other psychotropic drugs revealed its influence on the uptake of monoamines like norepinephrine, dopamine, and serotonin in rat brain synaptosomes. Mepiprazole showed a relatively weak inhibition of monoamine uptake, particularly affecting hypothalamic serotonin uptake (Placheta, Singer, Kriwanek, & Hertting, 1976).

Antagonistic Effects on Behavior

A study on mepiprazole's central action showed its ability to antagonize behavioral syndromes influenced by 5-hydroxytryptophan and demonstrated its noradrenolytic properties. Its effects on the serotonergic system are considered masked by these properties, making it difficult to demonstrate (Maj & Sypniewska, 1980).

Propiedades

Número CAS |

20326-12-9 |

|---|---|

Nombre del producto |

Mepiprazole |

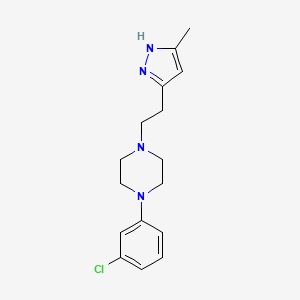

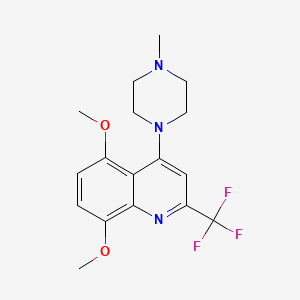

Fórmula molecular |

C16H21ClN4 |

Peso molecular |

304.82 g/mol |

Nombre IUPAC |

1-(3-chlorophenyl)-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]piperazine |

InChI |

InChI=1S/C16H21ClN4/c1-13-11-15(19-18-13)5-6-20-7-9-21(10-8-20)16-4-2-3-14(17)12-16/h2-4,11-12H,5-10H2,1H3,(H,18,19) |

Clave InChI |

DOTIMEKVTCOGED-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NN1)CCN2CCN(CC2)C3=CC(=CC=C3)Cl |

SMILES canónico |

CC1=CC(=NN1)CCN2CCN(CC2)C3=CC(=CC=C3)Cl |

Otros números CAS |

20326-12-9 |

Números CAS relacionados |

20344-15-4 (di-hydrochloride) |

Sinónimos |

1-(3-chlorophenyl)-4-(2-(5-methylpyrazol- 3-yl)ethyl)piperazine dihydrochloride EMD 16,923 mepiprazole mepiprazole dihydrochloride Quiadon |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-phenylacetonitrile](/img/structure/B1212084.png)

![1-[(2-Methoxyphenyl)-[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-phenylpiperazine](/img/structure/B1212085.png)

![7,7-Dimethyl-2-(1-pyrrolidinyl)-5,8-dihydropyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B1212090.png)